Orthogonal Reactivity via Differential C–I vs. C–Cl Bond Energies
The ortho‑C–I bond (≈ 57 kcal mol⁻¹) is intrinsically far more labile toward oxidative addition than the para‑C–Cl bond (≈ 84 kcal mol⁻¹). This 27 kcal mol⁻¹ difference permits selective Pd‑catalyzed cross‑coupling at the 2‑position while leaving the 4‑chlorine intact for a subsequent orthogonal transformation. In contrast, methyl 2‑(4‑chlorophenyl)acetate (CAS 52428‑33‑0) lacks the iodine handle entirely, forcing all coupling to proceed through the far less reactive C–Cl bond and typically requiring higher temperatures or specialized ligands [1][2].
| Evidence Dimension | C–X bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I (ortho): ≈ 57 kcal mol⁻¹; C–Cl (para): ≈ 84 kcal mol⁻¹ |
| Comparator Or Baseline | Methyl 2‑(4‑chlorophenyl)acetate – C–Cl only: ≈ 84 kcal mol⁻¹; no iodine handle |
| Quantified Difference | ΔBDE (C–I vs. C–Cl) ≈ 27 kcal mol⁻¹; orthogonal coupling sequence possible only with target |
| Conditions | Pd(0)‑catalyzed Suzuki–Miyaura or Sonogashira coupling; oxidative addition is the rate‑determining step |
Why This Matters
Procurement of the ortho‑iodo compound directly enables step‑economic, orthogonal diversification strategies that single‑halogen or regioisomeric analogs cannot replicate without additional halogenation steps.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, 2007. (C–I BDE ≈ 57 kcal mol⁻¹; C–Cl BDE ≈ 84 kcal mol⁻¹ for aromatic systems.) View Source
- [2] Miyaura, N.; Suzuki, A. Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. (Discusses relative reactivity of aryl iodides vs. aryl chlorides.) View Source
